molecular formula C14H11BF3NO3 B1387945 (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid CAS No. 913835-42-4

(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1387945
M. Wt: 309.05 g/mol
InChI Key: GMSZJSZMTXJQRP-UHFFFAOYSA-N
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Description

This compound is a type of boronic acid, which are highly considered compounds for the design of new drugs and drug delivery devices . It is involved in the synthesis of biologically active molecules .


Synthesis Analysis

Boronic acids and their esters, like this compound, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of boronic esters has been reported, utilizing a radical approach .


Chemical Reactions Analysis

This compound can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .

Safety And Hazards

Boronic acids and their esters are only marginally stable in water. The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which considerably accelerates the reaction at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

properties

IUPAC Name

[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO3/c16-14(17,18)11-3-1-2-4-12(11)19-13(20)9-5-7-10(8-6-9)15(21)22/h1-8,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSZJSZMTXJQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660267
Record name (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid

CAS RN

913835-42-4
Record name B-[4-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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